An In-depth Technical Guide to the Physicochemical Properties of 3,3-dichloroprop-2-ene-1-thiol
An In-depth Technical Guide to the Physicochemical Properties of 3,3-dichloroprop-2-ene-1-thiol
Introduction
This technical guide provides a comprehensive overview of the predicted physicochemical properties, spectral characteristics, and reactivity of 3,3-dichloroprop-2-ene-1-thiol. It is important to note that this compound is not well-characterized in the scientific literature, and as such, much of the data presented herein is extrapolated from structurally similar compounds, namely 1,3-dichloropropene, 2,3-dichloro-1-propene, and allyl thiol. This guide is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis, characterization, or application of this novel thiol. The information provided should be used as a foundation for further experimental investigation, which is strongly encouraged for verification.
Part 1: Molecular Structure and Predicted Physicochemical Properties
3,3-dichloroprop-2-ene-1-thiol possesses a unique combination of functional groups: a thiol, a carbon-carbon double bond, and two chlorine atoms attached to the same vinylic carbon. This structure suggests a high degree of reactivity and specific chemical properties.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 3,3-dichloroprop-2-ene-1-thiol (Predicted) | 1,3-Dichloropropene[1][2][3] | 2,3-Dichloro-1-propene[4][5][6] | Allyl Thiol[7] |
| Molecular Formula | C₃H₄Cl₂S | C₃H₄Cl₂ | C₃H₄Cl₂ | C₃H₆S |
| Molecular Weight | 143.04 g/mol | 110.97 g/mol | 110.97 g/mol | 74.15 g/mol |
| Boiling Point | ~150-160 °C | 108-112 °C | 94 °C | 65-67 °C |
| Melting Point | Not Applicable (likely liquid at STP) | -60 °C | Not Available | Not Available |
| Density | ~1.3 g/mL | 1.22 g/mL | 1.204 g/mL | ~0.9 g/mL |
| Refractive Index | ~1.53 | ~1.472 | ~1.461 | ~1.47-1.49 |
| Water Solubility | Low | Low (less than 0.1 mg/mL)[1] | Low | Slightly soluble |
| pKa (Thiol) | ~8-9 | Not Applicable | Not Applicable | ~9.9 |
Justification for Predictions:
-
Boiling Point: The presence of the thiol group, which can participate in weak hydrogen bonding, and the increased molecular weight compared to dichloropropene isomers, would suggest a significantly higher boiling point.
-
Density: The addition of a sulfur atom increases the molecular weight and is expected to lead to a slightly higher density compared to the dichloropropene analogs.
-
Refractive Index: The presence of sulfur, with its higher polarizability, is predicted to increase the refractive index.
-
pKa: The electron-withdrawing effect of the two chlorine atoms on the double bond is expected to increase the acidity of the thiol proton compared to allyl thiol, resulting in a lower pKa.
Part 2: Predicted Spectroscopic and Analytical Data
The following are predictions for the key spectral features of 3,3-dichloroprop-2-ene-1-thiol, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
-
-SH (Thiol proton): A broad singlet or a triplet (if coupled to the adjacent CH₂) in the region of δ 1.5-2.5 ppm. The chemical shift and multiplicity will be solvent-dependent.
-
-CH₂- (Methylene protons): A doublet in the region of δ 3.4-3.6 ppm, coupled to the vinylic proton.
-
=CH- (Vinylic proton): A triplet in the region of δ 6.0-6.3 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted)
-
-CH₂-: δ 30-35 ppm
-
=CH-: δ 120-125 ppm
-
=CCl₂: δ 135-140 ppm
Infrared (IR) Spectroscopy (Predicted)
-
S-H stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹.[8]
-
C=C stretch: A medium absorption band around 1620-1640 cm⁻¹.
-
C-Cl stretch: Strong absorption bands in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-S stretch: A weak absorption band around 600-750 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 142, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
-
Key Fragments: Loss of SH (m/z = 109), loss of Cl (m/z = 107), and fragments corresponding to the dichloropropenyl cation.
Part 3: Reactivity, Stability, and Handling
Reactivity:
3,3-dichloroprop-2-ene-1-thiol is expected to be a highly reactive molecule due to the presence of multiple functional groups.
-
Thiol Group: The thiol group is acidic and can be deprotonated by bases to form a thiolate, which is a potent nucleophile.[9] It can undergo S-alkylation, S-acylation, and oxidation to disulfides or sulfonic acids.[10][11]
-
Dichloroalkene Moiety: The electron-rich double bond can undergo electrophilic addition reactions. The geminal dichloro group makes the double bond electron-deficient and susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions. Halogenated alkenes are known to be reactive and can be involved in polymerization.[12]
Stability:
The compound is likely to be unstable, particularly at elevated temperatures or in the presence of light, air, or incompatible materials.[5][13] Potential decomposition pathways could involve dehydrochlorination or polymerization. Thiols are also prone to oxidation to disulfides, especially in the presence of air.[14]
Handling and Safety:
Given the predicted properties and the known hazards of related compounds, 3,3-dichloroprop-2-ene-1-thiol should be handled with extreme caution in a well-ventilated fume hood.
-
Toxicity: Chlorinated alkenes are generally considered toxic and are irritants.[15][16][17][18] Thiols are known for their strong, unpleasant odors and can be toxic.[19][20][21] The combination of these functional groups suggests that the target compound is likely to be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize decomposition and oxidation.
Part 4: Proposed Experimental Methodologies
Synthesis
A plausible synthetic route to 3,3-dichloroprop-2-ene-1-thiol would involve the reaction of a suitable electrophile with a sulfur nucleophile. A common and effective method for thiol synthesis is the reaction of an alkyl halide with thiourea followed by hydrolysis.[10][11][14][22]
Step-by-Step Protocol:
-
Allylic Halogenation: React 3,3,3-trichloropropene with a suitable halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in an appropriate solvent like carbon tetrachloride to form the corresponding 3,3-dichloro-2-propen-1-yl halide.
-
Formation of Isothiouronium Salt: The crude allylic halide is then reacted with thiourea in a solvent such as ethanol or acetone. This Sₙ2 reaction typically proceeds readily to form the S-alkylisothiouronium salt.[14]
-
Hydrolysis: The isothiouronium salt is subsequently hydrolyzed by heating with an aqueous base (e.g., sodium hydroxide) to liberate the thiolate, followed by acidification with a mineral acid (e.g., HCl) to protonate the thiolate and yield the desired thiol.[11]
Purification and Characterization Workflow
Detailed Methodologies:
-
Purification: Due to the expected volatility and reactivity, purification should be carried out carefully. Distillation under reduced pressure is a suitable method for liquid thiols. Alternatively, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) could be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): Use a technique such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid (if possible) or as a solution to identify the characteristic functional group vibrations.
-
Elemental Analysis: Determine the percentage composition of carbon, hydrogen, chlorine, and sulfur to verify the empirical formula.
-
Boiling Point Determination: Measure the boiling point at a specific pressure using standard laboratory techniques.
-
Refractive Index Measurement: Use a refractometer to determine the refractive index of the purified liquid.
-
pKa Determination: The acidity of the thiol can be determined by potentiometric titration with a standard base in a suitable solvent system.
Part 5: Conclusion
3,3-dichloroprop-2-ene-1-thiol represents an intriguing yet uncharacterized molecule with potential for diverse applications in synthetic chemistry and materials science. This technical guide has provided a detailed, albeit predictive, overview of its physicochemical properties, spectral signatures, and reactivity. The proposed synthetic and analytical protocols offer a clear roadmap for the preparation and comprehensive characterization of this compound. It is imperative that any future work on this molecule is conducted with a strong emphasis on safety and that the predicted data presented here is validated through rigorous experimentation.
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